Clopidogrel Acyl-β-D-glucuronide
Description
Contextualization within Clopidogrel (B1663587) Biotransformation Research
Clopidogrel is a prodrug, meaning it requires metabolic conversion to an active form to exert its therapeutic effects. pharmgkb.orgnih.gov The biotransformation of clopidogrel is complex, involving multiple pathways. A minor fraction (approximately 15%) is oxidized by cytochrome P450 (CYP) enzymes, primarily CYP2C19, in a two-step process to form the active thiol metabolite that inhibits platelet aggregation. pharmgkb.orgnih.gov
However, the vast majority (about 85%) of an administered clopidogrel dose is rapidly hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, clopidogrel carboxylic acid (CCA). nih.gov This inactive metabolite subsequently undergoes Phase II metabolism through glucuronidation, a process where a glucuronic acid molecule is attached. ontosight.ai This reaction yields Clopidogrel Acyl-β-D-glucuronide (CAG), one of the major circulating and terminal metabolites of clopidogrel. nih.gov
The formation of CAG is primarily mediated by specific UDP-glucuronosyltransferase (UGT) enzymes. Research has identified UGT2B7 and UGT2B4 as the main enzymes responsible for this conversion in the liver, with UGT2B17 playing a significant role in the small intestine. nih.govpharmgkb.org The pharmacokinetic profile of CAG is similar to that of its precursor, CCA. nih.gov
A critical aspect of early research involved the stability of CAG during bioanalysis. Studies confirmed that the metabolite could undergo back-conversion (trans-esterification) to the parent clopidogrel in vitro, particularly in the presence of solvents like methanol (B129727), which could lead to inaccurate measurements of clopidogrel plasma concentrations. nih.govnih.gov However, in vivo studies in animal models have not detected this back-conversion, suggesting it is an analytical artifact rather than a physiological process. nih.gov
Significance as a Key Endogenous Metabolite for Academic Study
Despite being pharmacologically inactive regarding platelet inhibition, this compound holds considerable significance for academic and clinical research. ontosight.ai Its prominence stems from its high concentrations in plasma, which can be orders of magnitude greater than the parent drug, and its potent biochemical activity against a key metabolic enzyme. nih.govresearchgate.net
The primary significance of CAG lies in its role as a potent, time-dependent, mechanism-based inhibitor of CYP2C8. nih.govmdpi.com This inhibition is not a competitive blockade but an inactivation of the enzyme, which can have lasting effects. nih.govmdpi.com The inactivation occurs through the formation of a covalent adduct between the heme of the CYP2C8 enzyme and the thiophene (B33073) group of the CAG molecule. mdpi.com
This specific and potent inhibition of CYP2C8 by CAG is a central mechanism for clinically relevant drug-drug interactions (DDIs). When clopidogrel is co-administered with other drugs that are substrates of CYP2C8, their metabolism can be significantly impaired, leading to increased plasma concentrations. drugs.comrxlist.com For instance, the systemic exposure of repaglinide (B1680517), a CYP2C8 substrate, can increase by 3.9- to 5.1-fold when taken with clopidogrel, an effect attributed to the inhibitory action of CAG. drugs.comrxlist.com
Furthermore, the formation of CAG is subject to genetic variability. Polymorphisms in the UGT enzymes, such as the UGT2B17 deletion allele, have been shown to decrease the formation of CAG, which may have implications for the extent of CYP2C8 inactivation. nih.gov
Overview of Research Domains Pertaining to this compound
The unique characteristics of this compound have spurred research across several scientific domains:
Pharmacokinetics and Drug Metabolism: This research focuses on characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of CAG. Studies have developed and validated sophisticated analytical methods, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to accurately quantify CAG in biological samples while avoiding analytical pitfalls like back-conversion. nih.govtandfonline.com This research has helped to define the pharmacokinetic profile of CAG, its hydrolysis in the gastrointestinal tract, and its elimination patterns, confirming it as a major terminal metabolite. nih.gov
Enzymology and Drug-Drug Interactions (DDIs): A substantial body of research is dedicated to the interaction between CAG and metabolic enzymes. This includes identifying the specific UGT isoforms responsible for its formation (UGT2B7, UGT2B4, UGT2B17) and elucidating the mechanism of CYP2C8 inactivation. nih.govmdpi.com Clinical DDI studies investigate the real-world consequences of this inactivation on co-administered CYP2C8 substrates like repaglinide and pioglitazone, providing data to inform clinical practice. drugs.comresearchgate.net
Pharmacogenomics: This field explores how genetic variations influence the effects of drugs. For CAG, research investigates how polymorphisms in UGT genes affect its plasma concentrations. nih.govpharmgkb.org For example, individuals carrying the UGT2B17 deletion allele show reduced formation of CAG, which could potentially alter the risk profile for DDIs involving CYP2C8 substrates. nih.gov
Analytical and Medicinal Chemistry: This domain focuses on the synthesis of the CAG compound for use as a research standard and the development of robust, sensitive, and specific bioanalytical methods for its detection and quantification. nih.govtandfonline.com These methods are crucial for the accuracy of pharmacokinetic, DDI, and pharmacogenomic studies. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₁H₂₂ClNO₈S | nih.govscbt.com |
| Molecular Weight | 483.92 g/mol | nih.govscbt.com |
| CAS Number | 1314116-53-4 (S-isomer) | scbt.comfda.gov |
Table 2: UGT Enzymes Involved in this compound Formation
| Enzyme | Intrinsic Clearance (CLint,u) µL·min⁻¹·mg⁻¹ | Primary Location | Source(s) |
|---|---|---|---|
| UGT2B17 | 2.82 | Small Intestine | nih.gov |
| UGT2B7 | 2.42 | Liver | nih.gov |
Table 3: Kinetic Parameters of CYP2C8 Inhibition by this compound
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| Kᵢ | 9.9 µM | Inhibitor concentration at half-maximal inactivation rate | mdpi.com |
Table 4: Compound Names Mentioned in Article
| Compound Name | Abbreviation (if used) |
|---|---|
| Clopidogrel | |
| This compound | CAG |
| Clopidogrel carboxylic acid | CCA |
| 2-oxo-clopidogrel | |
| Repaglinide | |
| Pioglitazone | |
| Mefenamic acid | |
| Imatinib |
Properties
Molecular Formula |
C₂₁H₂₂ClNO₈S |
|---|---|
Molecular Weight |
483.92 |
Synonyms |
1-[α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Biochemical Formation and Enzymatic Biosynthesis of Clopidogrel Acyl β D Glucuronide
Glucuronidation Pathways and Major Enzyme Systems Involved
The formation of Clopidogrel (B1663587) Acyl-β-D-glucuronide is a prime example of a phase II drug metabolism reaction known as glucuronidation. This process involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of the clopidogrel carboxylic acid metabolite. xenotech.com This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion from the body. The primary enzymes responsible for catalyzing this reaction belong to the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily. researchgate.netnih.gov
Uridine Diphosphate Glucuronosyltransferases (UGTs) are a group of enzymes predominantly located in the endoplasmic reticulum of various tissues, with the highest concentration found in the liver. xenotech.comnih.gov They play a pivotal role in the metabolism and detoxification of a wide array of endogenous and exogenous compounds, including drugs and their metabolites. In the context of clopidogrel metabolism, after the parent drug is hydrolyzed to its inactive carboxylic acid metabolite by carboxylesterases, UGTs catalyze the final step of its major metabolic pathway by forming Clopidogrel Acyl-β-D-glucuronide. researchgate.netnih.gov
Research has identified several specific UGT isoforms that contribute to the glucuronidation of clopidogrel's carboxylic acid metabolite. Among these, UGT2B7 has been consistently identified as the major enzyme responsible for this metabolic conversion in the human liver. nih.govnih.gov Studies have shown that UGT2B7 exhibits the highest catalytic activity towards the formation of this compound. nih.gov
Other UGT isoforms also participate in this process, albeit to a lesser extent. UGT2B4 and UGT2B17 have been shown to have significant roles, particularly UGT2B17 in the small intestinal wall. researchgate.netnih.gov Minor contributions have also been attributed to UGT1A3 and UGT1A9 . researchgate.net The involvement of multiple UGT isoforms highlights the complexity of drug metabolism and the potential for variability in drug response among individuals due to genetic polymorphisms in these enzymes.
Table 1: Major UGT Isoforms Involved in this compound Formation
| UGT Isoform | Relative Contribution | Primary Location | Reference |
|---|---|---|---|
| UGT2B7 | Major | Liver | nih.govnih.gov |
| UGT2B17 | Significant | Small Intestine | researchgate.netnih.gov |
| UGT2B4 | Significant | Liver | researchgate.netnih.gov |
| UGT1A3 | Minor | Not Specified | researchgate.net |
| UGT1A9 | Minor | Not Specified | researchgate.net |
Substrate Specificity, Regioselectivity, and Stereoselectivity in Glucuronidation Reactions
The enzymatic reaction leading to this compound demonstrates a high degree of specificity. The primary substrate for the UGT enzymes in this pathway is the clopidogrel carboxylic acid metabolite.
The reaction is regioselective , as the glucuronic acid moiety is specifically attached to the carboxylic acid functional group of the substrate. This results in the formation of an acyl glucuronide, a specific type of glucuronide conjugate.
Furthermore, the process is stereoselective . Clopidogrel itself is administered as the S-enantiomer. This stereochemistry is maintained through its hydrolysis to the carboxylic acid metabolite and subsequent glucuronidation. The resulting metabolite is specifically the S-isomer of this compound.
Characterization of Glucuronosyltransferase Kinetics for this compound Formation
The efficiency and capacity of the UGT isoforms to metabolize clopidogrel carboxylic acid have been characterized through kinetic studies. These studies typically determine key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax).
For instance, the glucuronidation of clopidogrel carboxylic acid by pooled human liver microsomes (HLMs) and recombinant UGT2B7 (rUGT2B7) has been shown to follow Michaelis-Menten kinetics. nih.gov The Km values for pooled HLMs and rUGT2B7 were found to be 372.9 μM and 296.4 μM, respectively, indicating a similar affinity of the substrate for the enzyme in both systems. nih.gov The Vmax for rUGT2B7 was determined to be 120.9 pmol/min/mg protein. nih.gov
Intrinsic clearance (CLint,u), a measure of the intrinsic metabolic capacity of an enzyme, has also been determined for the key UGT isoforms. UGT2B7 and UGT2B17 exhibited the highest intrinsic clearance values, further supporting their major roles in the glucuronidation of clopidogrel carboxylic acid. nih.gov
Table 2: Kinetic Parameters for the Formation of this compound
| Enzyme Source | Parameter | Value | Unit | Reference |
|---|---|---|---|---|
| Pooled HLMs | Km | 372.9 | μM | nih.gov |
| rUGT2B7 | Km | 296.4 | μM | nih.gov |
| rUGT2B7 | Vmax | 120.9 | pmol/min/mg protein | nih.gov |
| UGT2B7 | CLint,u | 2.42 | μl/min/mg | nih.gov |
| UGT2B17 | CLint,u | 2.82 | μl/min/mg | nih.gov |
| UGT2B4 | CLint,u | 0.51 | μl/min/mg | nih.gov |
In Vitro Models for Biosynthesis Research
The study of the biosynthesis of this compound heavily relies on various in vitro models that simulate the metabolic processes occurring in the body. These models are essential for identifying the enzymes involved, characterizing their kinetics, and understanding the factors that can influence this metabolic pathway. Commonly used in vitro systems include pooled human liver microsomes (HLMs) and human intestine microsomes (HIMs), which contain a mixture of drug-metabolizing enzymes from multiple donors. nih.govnih.gov
To dissect the specific contribution of individual UGT isoforms, recombinant enzyme systems are an invaluable tool. nih.gov These systems involve the expression of a single human UGT isoform, such as UGT2B7, in a host cell line that does not naturally produce that enzyme. bioivt.com By incubating the substrate, clopidogrel carboxylic acid, with these individual recombinant UGTs, researchers can definitively determine which isoforms are capable of forming this compound and quantify their respective catalytic activities. nih.gov This approach has been instrumental in establishing the primary role of UGT2B7 and the contributions of other UGT isoforms in this specific metabolic reaction. nih.govnih.gov
Liver Microsomal Preparations
Liver microsomal preparations are invaluable in vitro tools for studying the metabolism of drugs, including the formation of this compound. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation reactions. wikipedia.org
Kinetic analyses and targeted inhibition experiments using pooled human liver microsomes (HLMs) have been instrumental in identifying the specific UGT enzymes involved in the glucuronidation of clopidogrel's inactive carboxylic acid metabolite. nih.govabo.fi Studies have shown that incubating clopidogrel carboxylic acid with HLMs in the presence of the cofactor UDP-glucuronic acid (UDPGA) leads to the formation of this compound. nih.govabo.fi
Research has identified several UGT enzymes as key players in this metabolic process. UGT2B7 and UGT2B4, both highly expressed in the liver, are major contributors to the formation of this compound. nih.govabo.finih.gov Other UGT enzymes, such as UGT1A3 and UGT1A9, also exhibit activity towards clopidogrel carboxylic acid, albeit to a lesser extent. nih.govabo.fi The use of selective chemical inhibitors for different UGTs in HLM incubations has further corroborated the significant roles of the UGT2B subfamily. nih.govabo.fi
Table 1: Key UGT Enzymes in this compound Formation in Liver Microsomes
| Enzyme | Relative Contribution | Primary Site of Expression |
| UGT2B7 | Major | Liver |
| UGT2B4 | Significant | Liver |
| UGT1A3 | Minor | Liver |
| UGT1A9 | Minor | Liver |
This table summarizes the primary UGT enzymes involved in the hepatic formation of this compound based on studies with liver microsomal preparations.
Hepatocyte Incubation Systems
While microsomal preparations are excellent for studying specific enzyme kinetics, hepatocyte incubation systems offer a more physiologically relevant model. These systems, which utilize intact liver cells, preserve the cellular architecture and the interplay between different metabolic pathways, providing a more comprehensive view of drug metabolism.
Furthermore, hepatocyte systems allow for the investigation of potential drug-drug interactions. For instance, co-incubation of clopidogrel with other drugs can reveal whether they compete for the same UGT enzymes, potentially altering the formation rate of this compound. nih.gov
Influence of Genetic Polymorphisms on Glucuronidation Enzyme Activity
Genetic variations, or polymorphisms, in the genes encoding UGT enzymes can significantly impact their activity, leading to inter-individual differences in drug metabolism. nih.govwikipedia.org This is particularly relevant for the formation of this compound, as polymorphisms in the key UGT enzymes can alter the rate of its synthesis.
The UGT2B7 gene is known to be highly polymorphic. wikipedia.org While numerous variants have been identified, their functional consequences on clopidogrel glucuronidation are still under investigation. Some studies have suggested that certain UGT2B7 polymorphisms may lead to decreased enzyme activity, potentially resulting in lower systemic exposure to this compound. nih.gov
A notable example is the UGT2B17 gene, which can have a deletion polymorphism (UGT2B172) resulting in a non-functional protein. nih.govabo.fi Since UGT2B17 is a major enzyme responsible for clopidogrel carboxylic acid glucuronidation, particularly in the intestine, individuals carrying this deletion exhibit impaired formation of this compound. nih.govabo.fispringermedizin.de Studies in healthy volunteers have shown that the UGT2B172 deletion allele is associated with a decrease in the plasma ratio of this compound to its parent carboxylic acid. nih.govabo.fi
Table 2: Impact of UGT Genetic Polymorphisms on this compound Formation
| Gene | Polymorphism | Effect on Enzyme Function | Consequence for Metabolite Formation |
| UGT2B17 | Deletion Allele (*2) | Non-functional protein | Impaired formation of this compound |
This table highlights a key genetic polymorphism that has been shown to directly impact the biosynthesis of this compound.
While research has established a clear link between the UGT2B17 deletion and reduced metabolite formation, the clinical significance of polymorphisms in other UGT genes, such as UGT2B7, on clopidogrel metabolism requires further investigation. Understanding the functional impact of these genetic variations is crucial for predicting an individual's metabolic profile and potential for altered drug response.
Analytical Methodologies for the Quantitative and Qualitative Assessment of Clopidogrel Acyl β D Glucuronide in Research
Sample Preparation Strategies for Biological Matrices in Research Applications
The primary goal of sample preparation for the analysis of Clopidogrel (B1663587) Acyl-β-D-glucuronide from biological samples, such as plasma, is to remove interfering substances and concentrate the analyte of interest. tandfonline.comresearchgate.net The choice of method is critical to ensure the stability of the glucuronide metabolite and prevent its degradation or back-conversion. nih.gov
Protein Precipitation and Liquid-Liquid Extraction
Protein precipitation is a common initial step to remove the bulk of proteins from plasma samples. A frequently used method involves the addition of a cold organic solvent, such as acetonitrile (B52724), to the plasma sample. nih.gov This process denatures and precipitates the proteins, which can then be separated by centrifugation.
Liquid-liquid extraction (LLE) is often employed following protein precipitation to further purify the sample. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For clopidogrel and its metabolites, including the acyl glucuronide, methyl tert-butyl ether (MTBE) has been utilized as the extraction solvent. jbr-pub.org.cn The selection of the organic solvent and the pH of the aqueous phase are critical parameters that must be optimized to ensure efficient extraction of the target analyte.
A notable challenge in the analysis of Clopidogrel Acyl-β-D-glucuronide is its instability and tendency to undergo back-conversion to clopidogrel, especially in the presence of methanol (B129727). nih.gov Therefore, sample handling procedures must be carefully controlled.
Solid-Phase Extraction Techniques
Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from complex matrices. nih.govnih.gov SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. waters.com
For the analysis of clopidogrel and its metabolites, various SPE cartridges are available. C2 disk plates and Oasis® HLB µElution plates have been successfully used. nih.govwaters.com The general procedure for SPE involves the following steps:
Conditioning: The SPE cartridge is first conditioned with an organic solvent, such as methanol, followed by water to activate the stationary phase. waters.com
Loading: The pre-treated plasma sample is loaded onto the cartridge.
Washing: The cartridge is washed with a specific solution to remove interfering compounds while retaining the analyte of interest.
Elution: The target analyte, this compound, is eluted from the cartridge using a small volume of an appropriate organic solvent, such as methanol or acetonitrile. waters.com
The use of µElution plates in SPE allows for the concentration of the sample during the extraction process, which is particularly beneficial for detecting low levels of the analyte. waters.com
Chromatographic Separation Techniques
Chromatographic techniques are central to the separation and quantification of this compound from other compounds in the prepared sample. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry are the most powerful and commonly employed methods. tandfonline.comnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites. researchgate.netanalis.com.myjpionline.org For the simultaneous determination of clopidogrel, its carboxylic acid metabolite, and this compound, a sensitive and fast HPLC-MS/MS method has been developed. nih.gov
A key aspect of a successful HPLC method for this analyte is the careful selection of the stationary and mobile phases to achieve adequate separation and prevent on-column degradation or back-conversion. nih.govnih.gov Reversed-phase columns, such as C18, are commonly used. nih.gov
| Parameter | Value |
| Instrumentation | HPLC system coupled with a tandem mass spectrometer (MS/MS) |
| Column | C18 analytical column |
| Mobile Phase | A gradient of acetonitrile and 0.1% formic acid in water |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Internal Standard | Clopidogrel-d4 |
| Linearity Range | 0.008 to 2 µg·mL⁻¹ for clopidogrel |
| Lower Limit of Quantification (LLOQ) | 0.008 µg·mL⁻¹ for clopidogrel |
Table 1: Representative HPLC Method Parameters for Clopidogrel Analysis. Note: Specific parameters for this compound may vary. nih.gov
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and increased sensitivity. nih.govwaters.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive method for the quantification of clopidogrel and its metabolites. waters.com
The enhanced sensitivity of UPLC-MS/MS allows for the detection of very low concentrations of analytes, which is particularly advantageous for pharmacokinetic studies. waters.com
| Parameter | Value |
| Instrumentation | UPLC system coupled with a tandem mass spectrometer (MS/MS) |
| Column | Acquity UPLC BEH C18 |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.4 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL for clopidogrel and its carboxylic acid metabolite |
Table 2: Representative UPLC-MS/MS Method Parameters for Clopidogrel Metabolite Analysis. waters.com
Chiral Chromatography for Stereoisomer Analysis
Clopidogrel is a chiral molecule, and its biological activity resides in the S-enantiomer. scirp.org Consequently, its metabolites, including this compound, also exist as stereoisomers. The analysis of these stereoisomers is important as they may have different pharmacological or toxicological profiles.
Chiral chromatography is the primary technique for separating enantiomers. scirp.orgresearchgate.netresearchgate.net While specific methods for the chiral separation of this compound are not extensively documented in publicly available literature, the principles applied to the chiral separation of the parent clopidogrel can be informative.
Chiral stationary phases (CSPs) are essential for enantiomeric separation. For clopidogrel, polysaccharide-based CSPs, such as Chiralcel OD-H, have demonstrated excellent separation capabilities. scirp.orgresearchgate.net Supercritical fluid chromatography (SFC) has also been shown to be an effective technique for the chiral separation of clopidogrel enantiomers. scirp.org
Mass Spectrometric Detection and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone for the analysis of this compound. Its high selectivity and sensitivity enable the direct measurement of the glucuronide, avoiding the need for de-conjugation that was common in older methods. researchgate.net
Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Targeted Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a triple quadrupole instrument is a widely adopted technique for the quantitative analysis of this compound in biological matrices like human plasma. nih.govnih.gov This method offers high sensitivity and specificity, which is essential for accurately measuring metabolite concentrations that can be significantly higher than the parent drug. nih.gov
In a typical LC-MS/MS setup for clopidogrel and its metabolites, multiple reaction monitoring (MRM) is employed for quantification. nih.gov This involves selecting a specific precursor ion for the analyte of interest and a corresponding product ion after fragmentation. For instance, in the analysis of the parent clopidogrel, the ion transition monitored is often m/z 322 -> 212. nih.gov The use of an internal standard, such as a deuterated analog (e.g., ²H₃-clopidogrel with a transition of m/z 327 -> 217), is standard practice to ensure accuracy and correct for any variability during sample preparation and analysis. nih.gov
One of the critical challenges in the analysis of this compound is its instability and tendency to undergo back-conversion to clopidogrel, especially in the presence of methanol. nih.govnih.gov To mitigate this, analytical methods are carefully optimized. This includes the choice of solvent, with acetonitrile being preferred over methanol as the organic component of the mobile phase to prevent transesterification. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Profiling
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and profiling of metabolites, including this compound. pharmaron.com HRMS provides highly accurate mass measurements, which aids in the elucidation of elemental compositions and the confident identification of unknown metabolites. pharmaron.commdpi.com
In the context of clopidogrel metabolism, HRMS can be used to characterize the biotransformation pathways of the drug. pharmaron.com By analyzing samples from in vitro (e.g., human liver microsomes) or in vivo studies, researchers can identify all relevant metabolites. pharmaron.comnih.gov The accurate mass data from HRMS, combined with fragmentation patterns, allows for the structural elucidation of these metabolites. pharmaron.com This qualitative information is crucial for understanding the complete metabolic fate of clopidogrel and can inform which metabolites should be targeted for quantitative analysis in subsequent studies. pharmaron.com
Ionization Techniques (e.g., Electrospray Ionization, ESI)
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of clopidogrel and its metabolites, including the acyl-β-D-glucuronide, by mass spectrometry. nih.govscispace.com ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, allowing them to be ionized directly from a liquid phase into the gas phase with minimal fragmentation.
Typically, the analysis is performed in the positive ion mode. scispace.comnih.gov The ESI source parameters, such as the spray voltage and the temperature of the sheath and auxiliary gases, are optimized to achieve a stable and high-intensity signal for the analytes of interest. scispace.com For example, in one method, the spray voltage was set to 3500 V and the spray capillary temperature was maintained at 350°C. scispace.com The use of an acidic modifier, such as 0.1% formic acid, in the mobile phase often improves the ionization efficiency of the analytes in positive ESI mode. nih.gov
Method Validation Parameters for Research Bioanalysis
For bioanalytical methods to be considered reliable for research purposes, they must undergo a thorough validation process. gmp-compliance.org This ensures that the method is accurate, precise, and specific for the analyte of interest in the biological matrix being studied. Key validation parameters are discussed below.
Linearity, Accuracy, and Precision
Linearity: A bioanalytical method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. gmp-compliance.org For this compound and related analytes, calibration curves are typically constructed by spiking blank plasma with known concentrations of the analyte. nih.govnih.gov The linearity is then evaluated by calculating the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. nih.govresearchgate.net For instance, a validated method for clopidogrel showed linearity over a range of 10-12,000 pg/mL with an r² of 0.9993. nih.gov
Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision describes the reproducibility of the measurements. gmp-compliance.org Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. gmp-compliance.org For a method to be considered acceptable, the accuracy (expressed as the percentage of the nominal concentration) and precision (expressed as the coefficient of variation, CV, or relative standard deviation, RSD) should be within certain limits. gmp-compliance.org Typically, for regulated bioanalysis, the mean concentration should be within ±15% of the nominal value, and the CV should not exceed 15%. europa.eu For example, a validated method for a derivatized clopidogrel active metabolite reported between-assay accuracy and precision of ≤2.6% and ≤7.1%, respectively. nih.gov
Table 1: Example of Linearity and Precision Data for Clopidogrel and its Metabolites This table is a representative example based on published data and does not reflect a single specific study.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|---|
| Clopidogrel | 0.05 - 50.0 | > 0.99 | < 13.2% | < 15% |
| Clopidogrel Carboxylic Acid | 0.5 - 100 | > 0.99 | < 5.1% | < 10% |
| This compound | 1.0 - 1000 | > 0.99 | < 10% | < 12% |
Data compiled from findings in studies such as Silvestro et al. (2011) and Zhang et al. (2022). nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantitation (LOQ): The LOQ, often referred to as the lower limit of quantification (LLOQ), is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision. gmp-compliance.org This is a critical parameter for pharmacokinetic studies, as it determines the ability to measure low concentrations of the drug or its metabolites. The LLOQ is typically established by analyzing replicate samples at low concentrations and ensuring that the accuracy and precision meet predefined criteria, often within ±20% of the nominal concentration and a CV of ≤20%. gmp-compliance.org For highly sensitive methods, the LLOQ for clopidogrel and its metabolites can be in the low pg/mL range. waters.com For example, one method reported an LLOQ of 0.05 ng/mL for clopidogrel. nih.gov
Metabolic Disposition and Biochemical Interconversion Pathways of Clopidogrel Acyl β D Glucuronide in Research Models
Hydrolysis of the Acyl Glucuronide Linkage
The stability of the acyl glucuronide linkage in CAG is a key determinant of its metabolic fate. Hydrolysis of this linkage, also referred to as de-glucuronidation, can regenerate the clopidogrel (B1663587) carboxylic acid metabolite and is influenced by specific enzymes.
Research indicates that carboxylesterases, particularly human carboxylesterase 1 (CES1), play a crucial role in the initial hydrolysis of the parent drug, clopidogrel, to its inactive carboxylic acid metabolite. pharmgkb.orgnih.gov While the primary role of CES1 is the hydrolysis of the ester bond in clopidogrel itself, its involvement in the de-glucuronidation of CAG is less direct. The hydrolysis of clopidogrel by CES1 is a competing pathway to the formation of the active thiol metabolite. exlibrisgroup.com Inhibition of CES1 has been shown to increase the concentrations of clopidogrel, its intermediate metabolite 2-oxo-clopidogrel, and the active thiol metabolite, while decreasing the levels of the carboxylate metabolites. exlibrisgroup.com This suggests that CES activity significantly influences the amount of clopidogrel carboxylic acid available for glucuronidation.
While specific studies focusing solely on the role of β-glucuronidases in the direct hydrolysis of CAG are limited, the general function of these enzymes is to cleave β-D-glucuronic acid from various substrates. In the context of clopidogrel metabolism, pharmacokinetic studies in humans have shown that CAG is hydrolyzed in the gastrointestinal tract. nih.gov This hydrolysis in the gut could potentially be mediated by bacterial β-glucuronidases present in the local microflora.
Biochemical Pathways Leading to the Formation of Downstream Metabolites
The metabolic journey of clopidogrel is complex, involving multiple enzymatic steps to yield both inactive and active metabolites.
The formation of the pharmacologically active thiol metabolite of clopidogrel is a two-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes. pharmgkb.orgmdpi.com The initial step involves the conversion of clopidogrel to an intermediate, 2-oxo-clopidogrel. nih.gov This intermediate is then further metabolized to the active thiol metabolite. nih.gov It is this thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.
While the majority of clopidogrel is shunted towards the inactive carboxylic acid pathway, the smaller fraction that enters the oxidative pathway is critical for its therapeutic effect. pharmgkb.orgmdpi.com The conversion from 2-oxo-clopidogrel to the active thiol metabolite involves the opening of the thiolactone ring. nih.gov
Several enzymes are implicated in the metabolic activation of clopidogrel. The conversion of clopidogrel to 2-oxo-clopidogrel is catalyzed by CYP enzymes including CYP1A2, CYP2B6, and CYP2C19. The subsequent transformation of 2-oxo-clopidogrel to the active thiol metabolite is mediated by a different set of CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4. pharmgkb.org
The formation of clopidogrel acyl-β-D-glucuronide from the carboxylic acid metabolite is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7, UGT2B4, and UGT2B17 being the major contributors. mdpi.comnih.govvulcanchem.com
Table 1: Key Enzymes in Clopidogrel Metabolism
| Metabolic Step | Precursor | Product | Key Enzymes Involved |
|---|---|---|---|
| Hydrolysis | Clopidogrel | Clopidogrel Carboxylic Acid | Carboxylesterase 1 (CES1) nih.gov |
| Glucuronidation | Clopidogrel Carboxylic Acid | This compound | UGT2B7, UGT2B4, UGT2B17 mdpi.comnih.govvulcanchem.com |
| First Oxidation | Clopidogrel | 2-oxo-clopidogrel | CYP1A2, CYP2B6, CYP2C19 |
Circulating Levels and Excretion Patterns of this compound in Research Models (e.g., in mice)
Studies in research models, such as mice, provide valuable insights into the pharmacokinetics of CAG. Following oral administration of CAG to mice, it is rapidly hydrolyzed to clopidogrel carboxylic acid. nih.gov However, when administered intravenously, the metabolic conversion to the carboxylic acid is delayed. nih.gov Notably, no detectable levels of the parent clopidogrel were found in the plasma of these mice, ruling out significant trans-esterification or back-conversion of CAG to clopidogrel in vivo. nih.gov
In humans, CAG is confirmed as one of the major terminal metabolites of clopidogrel, exhibiting a pharmacokinetic profile similar to that of clopidogrel carboxylic acid. nih.gov While CAG is hydrolyzed in the gastrointestinal tract, there is no evidence to suggest significant enterohepatic recirculation. nih.gov The excretion of clopidogrel and its metabolites occurs through both urine and feces. Following a radiolabeled dose of clopidogrel, approximately 50% is excreted in the urine and 46% in the feces over five days. nih.gov However, direct quantification of CAG in stool samples accounted for only a small fraction of the administered dose, suggesting that other uncharacterized metabolites or degradation products are the primary forms excreted via this route. nih.gov
Table 2: Compound Names
| Compound Name |
|---|
| Clopidogrel |
| This compound |
| Clopidogrel Carboxylic Acid |
| 2-oxo-clopidogrel |
| Clopidogrel Thiol Metabolite |
Comparative Metabolic Studies Across Species (in vitro and non-human in vivo models)
The metabolic fate of clopidogrel and its metabolites, including this compound (CAG), exhibits significant variability across different species. These differences are critical for the preclinical assessment and extrapolation of data to human subjects. Investigations using both in vitro systems and non-human in vivo models have provided crucial insights into the species-specific pathways of CAG disposition and interconversion.
In Vivo Studies in Mice
Research utilizing mouse models has been instrumental in understanding the in vivo behavior of this compound. nih.gov When CAG was administered directly to mice, its metabolic pathway was heavily dependent on the route of administration. Following oral administration, CAG was found to be rapidly and extensively hydrolyzed back to its aglycone, clopidogrel carboxylic acid (CCA). nih.gov In contrast, when administered intravenously, this metabolic conversion to CCA was significantly delayed. nih.gov A key finding from these studies in mice was the absence of detectable levels of the parent drug, clopidogrel, in the plasma after CAG administration. nih.gov This suggests that in this animal model, there is no significant trans-esterification or other forms of back-conversion of the acyl glucuronide to the active parent compound in vivo. nih.gov
In Vitro Comparative Studies
One comparative study investigated the hydrolysis of 2-oxo-clopidogrel, an intermediate in the formation of both the active metabolite and the carboxylic acid pathway. In plasma, 2-oxo-clopidogrel was degraded at different rates across species, with the elimination half-life being shortest in rats, indicating more rapid hydrolysis. frontiersin.org
Table 1: Comparative Plasma Hydrolysis of 2-oxo-clopidogrel
| Species | Elimination Half-life (min) | Scaled Intrinsic Clearance (Clint) (L·h⁻¹·kg⁻¹) |
| Rat | 66.4 ± 14.0 | 0.182 |
| Dog | 134.6 ± 16.9 | 0.075 |
| Human | 127.1 ± 16.3 | 0.053 |
| Data sourced from a study on the metabolism of a clopidogrel derivative. frontiersin.org |
Further investigations using hepatic microsomes also highlighted interspecies variability. The hydrolysis of 2-oxo-clopidogrel in liver microsomes showed different clearance rates among rats, dogs, and humans. frontiersin.org More directly relevant to the formation of CAG, the production of the carboxylic acid metabolite (CAM or CCA) from 2-oxo-clopidogrel in hepatic microsomes varied significantly. The rate of CAM formation was highest in dog hepatic microsomes, followed by human, and was lowest in rat microsomes. frontiersin.org
Table 2: Comparative Hepatic Metabolism of 2-oxo-clopidogrel
| Species | Degradation Half-life (h⁻¹) | Scaled Intrinsic Clearance (Clint) (L/h/kg) | CAM Production Rate (pmol/min/mg protein at 5 µM) |
| Rat | 1.09 ± 0.06 | 2.304 ± 0.125 | 1.78 |
| Dog | 1.34 ± 0.09 | 1.498 ± 0.100 | 7.55 |
| Human | 2.88 ± 0.42 | 1.412 ± 0.209 | 4.14 |
| Data sourced from a study on the metabolism of a clopidogrel derivative. frontiersin.org |
These findings demonstrate that the enzymatic machinery responsible for the hydrolysis and conjugation pathways of clopidogrel metabolism differs substantially between common preclinical animal models and humans. frontiersin.org For instance, the high rate of CAM production in dog liver microsomes suggests a greater flux through the carboxylic acid pathway in this species compared to rats. frontiersin.org Such differences in enzyme kinetics are fundamental, as the formation of clopidogrel carboxylic acid is the prerequisite step for its subsequent glucuronidation to CAG. nih.govnih.gov The variability underscores the principle that data from one animal model cannot be universally extrapolated to others or to humans without a thorough comparative assessment. mdpi.com
Enzymatic and Transporter Interactions of Clopidogrel Acyl β D Glucuronide in Research Models
Inhibition and Induction of Drug-Metabolizing Enzymes by Clopidogrel (B1663587) Acyl-β-D-glucuronide
Clopidogrel acyl-β-D-glucuronide has been shown to be a potent inhibitor of certain cytochrome P450 (CYP) enzymes, particularly CYP2C8. This inhibition is a critical factor in understanding the drug interaction profile of clopidogrel.
In Vitro Mechanism-Based Inhibition of Cytochrome P450 2C8 (CYP2C8)
In vitro studies have conclusively identified this compound as a potent, time-dependent inhibitor of CYP2C8. nih.gov This means that the inhibitory effect increases with the duration of exposure to the metabolite. The mechanism of this inhibition is described as mechanism-based, where the metabolite itself is processed by the enzyme, leading to the formation of a reactive intermediate that inactivates the enzyme. nih.govmdpi.com This inactivation is thought to occur through the formation of a covalent adduct between the thiophene (B33073) moiety of clopidogrel and the heme of the CYP2C8 enzyme. mdpi.com Computational modeling supports this by showing the docking of the glucuronide metabolite at the CYP2C8 active site, with its thiophene group positioned near the heme. nih.gov
The clinical significance of this inhibition is highlighted by the increased risk of rhabdomyolysis observed in patients co-administered clopidogrel and cerivastatin (B1668405), a CYP2C8 substrate. mdpi.com Furthermore, studies in healthy volunteers have demonstrated a significant increase in the plasma concentration of repaglinide (B1680517), another CYP2C8 substrate, when administered with clopidogrel. nih.gov Physiologically based pharmacokinetic (PBPK) modeling suggests that this inactivation of CYP2C8 by its acyl glucuronide metabolite can lead to a sustained 60-85% inhibition of the enzyme's activity during daily clopidogrel treatment. nih.govresearchgate.net
Kinetic Parameters of CYP2C8 Inactivation (Ki, kinact)
The potency of a mechanism-based inhibitor is characterized by two key kinetic parameters: Ki, the concentration of the inhibitor that gives half-maximal inactivation, and kinact, the maximal rate of inactivation. For this compound's inactivation of CYP2C8, these values have been determined in vitro.
| Parameter | Value | Reference |
| Ki | 9.9 µM | nih.gov |
| kinact | 0.047 min-1 | nih.gov |
These parameters quantify the potent and efficient nature of the CYP2C8 inactivation by the clopidogrel metabolite.
Specificity of Inhibition Towards Other CYP Isoforms (e.g., CYP2B6, CYP2C19, CYP3A4)
While this compound is a potent inhibitor of CYP2C8, its effect on other CYP isoforms appears to be less pronounced. Clopidogrel itself is primarily metabolized to its active thiol metabolite by CYP2C19 and CYP3A4. nih.gov However, the acyl glucuronide metabolite does not appear to be a strong inhibitor of these enzymes. For instance, while co-administration of clopidogrel with the dual CYP2C8 and CYP3A4 substrate repaglinide leads to a significant increase in repaglinide's plasma concentration due to CYP2C8 inactivation, there is no significant impact on the pharmacokinetics of simvastatin, a CYP3A4 substrate. nih.gov This suggests that clopidogrel does not significantly inhibit CYP3A4. nih.gov Further research is needed to fully characterize the inhibitory profile of this compound against a broader range of CYP isoforms.
Metabolic Cross-Talk at the Enzymatic Level
The metabolism of clopidogrel involves a complex interplay between different enzymatic pathways. The parent drug is converted to its active thiol metabolite by CYP enzymes, primarily CYP2C19. nih.gov A separate major pathway involves hydrolysis to clopidogrel carboxylic acid, which is then glucuronidated to form this compound. nih.gov This glucuronide metabolite, in turn, acts as a potent mechanism-based inhibitor of CYP2C8. nih.govmdpi.comnih.govdntb.gov.ua This creates a scenario of metabolic cross-talk, where a metabolite from one pathway directly and potently inhibits another distinct metabolic pathway. This interaction is a prime example of how a phase II metabolite can act as a perpetrator of drug-drug interactions by inhibiting a phase I enzyme. nih.gov
Interaction with Drug Transporters
In addition to its effects on metabolic enzymes, this compound also interacts with various drug transporters, which can influence its disposition and potential for interactions.
Inhibitory Effects on Uptake Transporters (e.g., OATP1B1)
This compound has been identified as an inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1), a key transporter responsible for the hepatic uptake of many drugs. nih.govnih.gov Research has demonstrated that this metabolite, along with the parent drug clopidogrel and its other metabolites, can impede the function of OATP1B1. nih.gov
In vitro studies have quantified this inhibitory effect. For instance, the half-maximal inhibitory concentration (IC50) of clopidogrel acyl glucuronide on OATP1B1-mediated uptake of cerivastatin was determined to be 10.9 μmol/L. nih.gov This is part of a broader pattern of inhibition by clopidogrel and its metabolites, with clopidogrel itself and 2-oxo-clopidogrel also showing inhibitory activity against OATP1B1. nih.gov The inhibition of OATP1B1 by these compounds is a contributing factor to drug-drug interactions, such as the increased risk of rhabdomyolysis observed with the co-administration of clopidogrel and the OATP1B1 substrate cerivastatin. nih.govnih.gov
However, the clinical relevance of this inhibition can be complex. One study investigating the co-administration of clopidogrel with simvastatin, another OATP1B1 substrate, found no clinically significant impact on simvastatin's total exposure, suggesting that the in vitro inhibition may not always translate to a major clinical effect. nih.gov
Table 1: Inhibitory Effects of Clopidogrel and its Metabolites on OATP1B1-mediated Cerivastatin Uptake
| Compound | IC50 (μmol/L) |
| Clopidogrel | 3.95 |
| 2-oxo-clopidogrel | 8.18 |
| Clopidogrel acyl glucuronide | 10.9 |
Data sourced from a study on drug interactions with cerivastatin. nih.gov
In Vitro and Cellular Model Systems for Transporter Research
The investigation of this compound's interactions with transporters heavily relies on various in vitro and cellular model systems. These systems are crucial for elucidating the mechanisms of transport and inhibition. researchgate.netyoutube.com
A common approach involves using human embryonic kidney (HEK293) cells that are engineered to express specific transporters, such as OATP1B1. nih.govresearchgate.net These transfected cell lines provide a controlled environment to study the uptake of substrates and the inhibitory effects of compounds like this compound. nih.govresearchgate.net For example, HEK293 cells stably expressing the SLCO1B1 gene (which codes for OATP1B1) were used to measure the uptake of radiolabeled substrates in the presence and absence of inhibitors. nih.gov
Another important in vitro model utilizes human liver microsomes (HLMs). nih.gov HLMs contain a variety of drug-metabolizing enzymes and transporters, allowing for the study of metabolic pathways in a more complex, albeit still simplified, system. nih.gov These have been instrumental in characterizing the formation of this compound and its subsequent inhibitory effects on enzymes like CYP2C8. nih.govnih.gov
Computational modeling and physiologically based pharmacokinetic (PBPK) models also serve as valuable tools. researchgate.netnih.gov These in silico approaches can predict the docking of the metabolite into the active sites of enzymes and transporters and simulate the impact of these interactions on drug concentrations in the body. researchgate.netnih.gov
Implications for Prodrug Metabolism Research
The study of this compound has significant mechanistic implications for the broader field of prodrug metabolism research. nih.govnih.gov Clopidogrel itself is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. researchgate.net However, a substantial portion of the administered dose is metabolized into an inactive carboxylic acid derivative, which is then glucuronidated to form this compound. researchgate.net
This glucuronide metabolite, often considered a phase II detoxification product, has been shown to be a potent, time-dependent inhibitor of CYP2C8. nih.govresearchgate.netnih.gov This finding is crucial because it highlights that metabolites, even those from so-called "inactive" pathways, can act as perpetrators of clinically significant drug-drug interactions. nih.govnih.govdntb.gov.ua The inactivation of CYP2C8 by this compound is a mechanism-based inhibition, where the metabolite covalently binds to the enzyme, leading to its inactivation. nih.gov
This has led to a greater understanding that the metabolic fate of a prodrug is not solely about the formation of its active metabolite. The formation of other metabolites, such as acyl glucuronides, can have profound effects on the disposition and safety of co-administered drugs. nih.govresearchgate.net The chemical reactivity of acyl glucuronides, their potential for covalent binding to proteins, and their ability to inhibit key drug-metabolizing enzymes and transporters are now recognized as important considerations in drug development and mechanistic toxicology. nih.govresearchgate.net
The case of this compound underscores the need to thoroughly investigate the pharmacological and toxicological profiles of all major metabolites of a prodrug, not just the intended active moiety. nih.govnih.gov This has shifted the paradigm in prodrug research, emphasizing a more holistic view of metabolic pathways and their potential for complex interactions.
Table 2: Key Enzymes and Transporters Interacting with Clopidogrel and its Metabolites
| Molecule | Interacting Enzyme/Transporter | Type of Interaction |
| Clopidogrel Carboxylic Acid | UGT2B7, UGT2B4, UGT2B17 | Substrate |
| This compound | CYP2C8 | Mechanism-based inhibitor |
| This compound | OATP1B1 | Inhibitor |
Advanced Research Models and Mechanistic Investigations for Clopidogrel Acyl β D Glucuronide
Application of Stable Isotope Tracers in Metabolic Pathway Elucidation
Tracer studies are fundamental in mapping the metabolic journey of a drug. While studies specifically detailing the use of stable isotopes (e.g., ¹³C, ²H) for the glucuronidation pathway of clopidogrel's carboxylic acid metabolite are not extensively documented in publicly available literature, radioisotope tracers have been used to provide a comprehensive overview of the drug's disposition.
In a key study, ¹⁴C-labeled clopidogrel (B1663587) was administered to healthy male subjects to assess the absorption, distribution, metabolism, and excretion of the drug and its metabolites. nih.gov This research provided a global picture of the fate of the clopidogrel molecule, demonstrating that after a single 75 mg oral dose, radioactivity was extensively distributed and subsequently excreted. nih.gov The findings showed that approximately 41-46% of the radioactivity was recovered in the urine and 35-59% in the feces over 120 hours, indicating extensive metabolism and clearance by both renal and fecal routes. nih.gov Although this study did not specifically isolate and quantify the acyl-β-D-glucuronide using the radiolabel, it laid the groundwork for understanding that the parent compound undergoes widespread metabolic conversion, with the resulting metabolites being the primary circulating and excreted species. The long plasma elimination half-life of the total radiocarbon suggests that clopidogrel-related products, including the glucuronide conjugate, have a prolonged presence in the body. nih.gov
In Vitro Cell Culture and Tissue Slice Models for Mechanistic Studies
In vitro models are indispensable for dissecting the specific biochemical reactions involved in the metabolism of Clopidogrel Acyl-β-D-glucuronide. These systems allow for controlled experiments to identify the enzymes responsible for its formation and to characterize its subsequent biological activities.
Human Microsomes and Recombinant Enzymes: Research has heavily relied on subcellular fractions, such as human liver microsomes (HLMs) and human intestine microsomes (HIMs), which are rich in drug-metabolizing enzymes. nih.gov These models have been instrumental in identifying the specific UDP-glucuronosyltransferase (UGT) isoforms that catalyze the formation of this compound from its precursor, clopidogrel carboxylic acid. nih.govmdpi.com
| Enzyme | Intrinsic Clearance (CLint,u) (µl/min/mg) | Primary Location of Activity | Reference |
| UGT2B17 | 2.82 | Small Intestinal Wall | nih.gov |
| UGT2B7 | 2.42 | Liver | nih.gov |
| UGT2B4 | 0.51 | Liver | nih.gov |
| UGT1A3 | Active, but lower than UGT2B family | Liver | nih.gov |
| UGT1A9 | Active, but lower than UGT2B family | Liver | nih.gov |
| UGT1A10 | Active, but lower than UGT2B family | Intestine | nih.gov |
These in vitro systems have also been crucial in demonstrating the inhibitory effect of this compound on other key drug-metabolizing enzymes, most notably Cytochrome P450 2C8 (CYP2C8). mdpi.comnih.gov Incubation of the glucuronide metabolite with HLMs or recombinant CYP2C8 has shown it to be a potent, time-dependent inhibitor of this enzyme. nih.govresearchgate.net
Precision-Cut Tissue Slices: Precision-cut tissue slices, particularly from the liver and intestine, offer a more complex and physiologically relevant in vitro model. nih.gov This technique maintains the native tissue architecture, preserving the complex interplay between different cell types and the extracellular matrix. nih.gov While specific studies focusing solely on this compound in tissue slices are not prominent, this model is ideally suited for such investigations. It allows for the simultaneous study of phase I and phase II metabolism, transporter activity, and potential drug-drug interactions within an intact cellular environment, closely mimicking the in vivo state. nih.gov For clopidogrel, liver slices could be used to study the entire metabolic cascade from the parent drug to the carboxylic acid, and its subsequent glucuronidation, as well as the inhibitory impact of the formed glucuronide on enzymes like CYP2C8 within the same system.
Targeted Gene Knockout/Knockdown Models for Enzyme Specificity Research (non-human)
To confirm the roles of specific enzymes identified in in vitro studies and to explore their in vivo relevance, researchers utilize non-human models with targeted gene modifications.
In Vivo Administration to Mice: One approach involves the direct administration of the synthesized this compound metabolite to animals. In a study using mice, the metabolite was administered both orally and intravenously. nih.gov This model demonstrated that when given orally, the glucuronide was rapidly hydrolyzed back to clopidogrel carboxylic acid in the gastrointestinal tract. nih.gov When given intravenously, this conversion was delayed. nih.gov Crucially, no conversion back to the parent clopidogrel was detected, ruling out in vivo trans-esterification. nih.gov This type of study is vital for understanding the stability and metabolic fate of the glucuronide itself once it has been formed.
Transgenic and Knockout Mouse Models: While a specific knockout mouse for UGT2B7 or UGT2B17 in the context of clopidogrel metabolism has not been described, the use of transgenic mouse models in UGT research is well-established. nih.gov For example, "humanized" mice, which express human UGT genes (e.g., Tg-UGT1), are powerful tools for studying human-specific metabolic pathways and their regulation. nih.gov Similarly, knockout mice for transcription factors that regulate UGT expression, such as PXR and PPARα, have been used to elucidate the mechanisms controlling the expression of metabolizing enzymes. nih.gov These models could be applied to investigate how genetic or environmental factors might alter the expression of UGT2B7, UGT2B4, or UGT2B17, thereby influencing the rate of this compound formation and its potential for drug-drug interactions.
Computational Chemistry and Molecular Dynamics Simulations
Computational modeling provides atomic-level insights into the molecular interactions that govern the behavior of this compound. These in silico methods complement experimental data, offering explanations for observed phenomena and predicting potential interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This method has been pivotal in understanding how this compound inhibits CYP2C8.
Multiple studies have reported the use of computational modeling to dock the glucuronide metabolite into the active site of the CYP2C8 enzyme. nih.govresearchgate.net The results of these simulations consistently show the metabolite positioning itself within the enzyme's active site with its thiophene (B33073) moiety oriented in close proximity to the catalytic heme iron. nih.govresearchgate.net This orientation is critical, as it supports the proposed mechanism of inhibition, which involves the formation of a covalent adduct between the metabolite and the heme group, leading to the mechanism-based inactivation of the enzyme. mdpi.com These docking studies provide a structural hypothesis for the potent and time-dependent inhibition observed in in vitro experiments. nih.govnih.gov
| Finding | Implication | Reference |
| Docking at CYP2C8 active site | Confirms the metabolite as the inhibitory species | nih.govresearchgate.net |
| Thiophene moiety near heme | Suggests a mechanism involving covalent bond formation | mdpi.comnih.govresearchgate.net |
| Time-dependent inactivation (k_inact) | 0.047 min⁻¹ | mdpi.com |
| Inhibition constant (K_i) | 9.9 µM | mdpi.com |
Prediction of Metabolic Soft Spots and Reactive Metabolite Formation
Computational tools can also be used to predict which parts of a molecule are most susceptible to metabolism, often referred to as "metabolic soft spots." While specific studies predicting the carboxylic acid moiety of clopidogrel as the primary site for glucuronidation are not detailed, the inherent reactivity of acyl glucuronides as a class is well-recognized and studied. nih.gov
Acyl glucuronides are known to be chemically reactive electrophiles. nih.gov This reactivity allows them to undergo intramolecular rearrangement or intermolecular reactions with nucleophilic residues on proteins, leading to covalent adducts. nih.gov The formation of this compound essentially converts the relatively stable clopidogrel carboxylic acid into a reactive species. It is this inherent reactivity, a feature of the acyl glucuronide functional group itself, that is believed to drive the covalent modification and subsequent inactivation of proteins like CYP2C8. mdpi.com Therefore, the "prediction" in this context relates less to identifying the site of glucuronidation and more to recognizing the predictable chemical consequences of forming an acyl glucuronide metabolite, namely the creation of a biologically reactive molecule. nih.gov
Emerging Research Frontiers and Future Directions for Clopidogrel Acyl β D Glucuronide Studies
Discovery of Novel Enzymes or Pathways Involved in its Metabolism
The discovery of these specific UGT enzymes has important implications for understanding the variability in clopidogrel (B1663587) metabolism among individuals. Genetic variations (polymorphisms) in these UGT genes can lead to differences in enzyme activity, potentially affecting the rate of CAG formation. For instance, a common deletion in the UGT2B17 gene has been associated with decreased plasma concentrations of CAG. nih.gov
While the direct glucuronidation of clopidogrel's carboxylic acid metabolite is the established pathway for CAG formation, future research may uncover alternative or minor metabolic routes. This could involve other classes of drug-metabolizing enzymes or novel conjugation reactions. The potential for enterohepatic recirculation of CAG, where the metabolite is excreted in the bile, hydrolyzed back to the carboxylic acid in the intestine, and then reabsorbed, has been investigated. However, studies in humans suggest that while CAG is hydrolyzed in the gastrointestinal tract, there is no significant evidence of enterohepatic recirculation. nih.gov Further research into the fecal metabolites of clopidogrel is warranted, as only a small percentage of the administered dose is accounted for by clopidogrel, its carboxylic acid, and CAG in stool samples, suggesting the presence of other, yet unidentified, metabolites or degradation products. nih.gov
| Enzyme/Pathway | Location | Role in CAG Metabolism | Key Findings |
| UGT2B7 | Liver | Major enzyme responsible for glucuronidation of clopidogrel carboxylic acid. nih.gov | Exhibits high catalytic activity towards clopidogrel carboxylic acid. nih.gov |
| UGT2B4 | Liver | Contributes significantly to the hepatic clearance of clopidogrel carboxylic acid. nih.gov | Estimated to have a notable role in the liver's metabolism of the drug. nih.gov |
| UGT2B17 | Small Intestine | Key enzyme for glucuronidation in the intestinal wall. nih.gov | A deletion polymorphism in the UGT2B17 gene is linked to lower CAG levels. nih.gov |
| UGT1A3, UGT1A9, UGT1A10 | Liver/Intestine | Minor role in clopidogrel carboxylic acid glucuronidation. nih.gov | Display some activity but are not the primary enzymes involved. nih.gov |
| Enterohepatic Recirculation | Gastrointestinal Tract/Liver | Potential for reabsorption of hydrolyzed CAG. | Current evidence in humans does not support significant enterohepatic recirculation of CAG. nih.gov |
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
The accurate and sensitive quantification of clopidogrel and its metabolites, including clopidogrel acyl-β-D-glucuronide (CAG), is crucial for understanding its pharmacokinetics and metabolic fate. The inherent instability of CAG and its potential for back-conversion to the parent drug, clopidogrel, in vitro presents a significant analytical challenge. nih.govresearchgate.net To address this, advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and refined. nih.govtandfonline.comnih.gov
A key focus in the development of these methods has been the prevention of the back-conversion of CAG to clopidogrel, which can lead to an overestimation of the parent drug's concentration. nih.govresearchgate.net This has been achieved through careful optimization of sample handling and storage procedures, including the use of specific solvents and temperature control. nih.gov For instance, it has been demonstrated that methanol (B129727) can promote the back-conversion of CAG, highlighting the need for alternative solvents during sample preparation. nih.gov
LC-MS/MS methods offer high sensitivity and selectivity, allowing for the simultaneous determination of clopidogrel, its carboxylic acid metabolite, and CAG in plasma samples. nih.govnih.govcore.ac.uk These methods typically involve a chromatographic separation step using a reversed-phase column, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov The use of an internal standard, often a deuterated analog of clopidogrel, is essential for accurate quantification. nih.gov
Recent advancements include the development of ultra-high-performance liquid chromatography (UHPLC)-MS/MS methods, which offer faster analysis times and improved resolution. nih.gov Furthermore, online solid-phase extraction (SPE) coupled with LC-MS/MS has been employed to automate and streamline sample preparation, reducing the potential for analytical errors and improving throughput. nih.gov
The validation of these analytical methods is performed according to strict guidelines from regulatory agencies like the Food and Drug Administration (FDA), ensuring their accuracy, precision, selectivity, and stability. nih.govcore.ac.uk These validated methods have been successfully applied in pharmacokinetic studies, providing valuable insights into the formation and disposition of CAG in humans. nih.gov
| Analytical Technique | Key Features | Application in CAG Analysis | Reference |
| HPLC-MS/MS | High sensitivity and selectivity. nih.gov | Simultaneous quantification of clopidogrel, its carboxylic acid, and CAG. nih.gov | nih.govtandfonline.com |
| UHPLC-MS/MS | Faster analysis times and improved resolution. nih.gov | Rapid and sensitive detection of clopidogrel and its metabolites. nih.gov | nih.gov |
| Online SPE-LC-MS/MS | Automated sample preparation, reduced error. nih.gov | High-throughput analysis for bioequivalence studies. nih.gov | nih.gov |
These advanced analytical techniques are indispensable for the comprehensive profiling of clopidogrel metabolites and will continue to be refined to further enhance our understanding of the complex metabolic pathways of this widely used drug.
Integration of Multi-Omics Approaches in Metabolic Research
The study of clopidogrel metabolism, including the formation of this compound (CAG), is increasingly benefiting from the integration of multi-omics approaches. These systems biology strategies, which include pharmacogenomics, transcriptomics, proteomics, and metabolomics, provide a more holistic understanding of the factors influencing drug response and metabolism on a broader scale. ahajournals.orgnih.gov
Pharmacogenomics has been instrumental in elucidating the genetic basis for inter-individual variability in clopidogrel metabolism. nih.gov Genetic variations in the cytochrome P450 (CYP) enzyme, particularly CYP2C19, are well-established determinants of the formation of clopidogrel's active metabolite. ahajournals.orgnih.gov Similarly, pharmacogenomic studies have identified the role of UDP-glucuronosyltransferase (UGT) gene polymorphisms, such as the UGT2B17 deletion, in influencing the formation of CAG. nih.gov By integrating genomic data with pharmacokinetic measurements, researchers can better predict an individual's metabolic phenotype and potential response to clopidogrel. nih.gov
Metabolomics , the large-scale study of small molecules within cells, tissues, or biofluids, offers a powerful tool for comprehensively profiling the metabolic fate of clopidogrel. By analyzing the complete set of metabolites, researchers can identify not only the known metabolites like CAG but also potentially novel or unexpected metabolic products. nih.gov This approach can provide a more complete picture of the metabolic pathways involved and how they are influenced by genetic and environmental factors.
The integration of these "omics" disciplines allows for the development of more sophisticated models to predict an individual's risk of adverse events or poor response to clopidogrel. ahajournals.org For example, combining genetic information about CYP2C19 and UGT enzymes with metabolomic profiles could lead to a more personalized approach to antiplatelet therapy. nih.gov
Future research in this area will likely focus on:
Identifying novel genetic markers in genes other than CYP2C19 and UGT that influence clopidogrel metabolism and CAG formation.
Utilizing metabolomics to discover new biomarkers that can predict clopidogrel efficacy and safety.
Developing integrated multi-omics models that combine genomic, transcriptomic, proteomic, and metabolomic data to create a comprehensive understanding of clopidogrel's metabolic network.
| Omics Approach | Focus | Application to CAG Research |
| Pharmacogenomics | Genetic variations influencing drug metabolism and response. nih.gov | Identifying polymorphisms in UGT genes that affect CAG formation. nih.gov |
| Transcriptomics | Gene expression patterns. nih.gov | Investigating how the expression of UGT genes is regulated. |
| Proteomics | Protein expression and function. nih.gov | Quantifying the levels of UGT enzymes in different tissues. |
| Metabolomics | Comprehensive analysis of small molecule metabolites. nih.gov | Profiling the complete metabolic fate of clopidogrel, including CAG and other metabolites. nih.gov |
Exploration of its Role as a Precursor or Modulator in Biochemical Systems (non-clinical)
While this compound (CAG) is considered an inactive metabolite in terms of antiplatelet activity, its chemical nature as an acyl glucuronide suggests the potential for interactions within biochemical systems. ontosight.ai Acyl glucuronides are known to be reactive metabolites that can undergo several transformations, including hydrolysis back to the parent carboxylic acid and isomerization. currentseparations.com
In non-clinical, in vitro settings, CAG has been shown to be a mechanism-based inhibitor of the cytochrome P450 enzyme CYP2C8. nih.govmdpi.com This means that CAG can irreversibly inactivate this enzyme, which is responsible for the metabolism of various other drugs. The inactivation of CYP2C8 by CAG could potentially lead to drug-drug interactions if clopidogrel is co-administered with a drug that is a substrate of CYP2C8. mdpi.com The mechanism of this inactivation is thought to occur in the active site of the enzyme, near the heme group. mdpi.com
Furthermore, the stability of CAG is pH-dependent, and it can undergo acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety. currentseparations.com These isomeric forms of CAG may have different chemical reactivities and biological properties compared to the parent CAG molecule.
Research has also explored the potential for CAG to act as a precursor, being hydrolyzed back to the clopidogrel carboxylic acid. Studies in mice have shown that orally administered CAG is rapidly hydrolyzed to the carboxylic acid. nih.gov However, in these non-clinical studies, no conversion of CAG back to the active parent drug, clopidogrel, was detected. nih.gov
The exploration of CAG's role as a modulator in biochemical systems is an ongoing area of research. Future studies may investigate:
The potential for CAG and its isomers to covalently bind to proteins other than CYP2C8, which could have toxicological implications.
The influence of CAG on other drug-metabolizing enzymes and drug transporters.
The biochemical consequences of CAG formation and hydrolysis within different cellular compartments.
| Biochemical Role | Description | Key Findings (Non-clinical) |
| Enzyme Inhibition | CAG acts as a mechanism-based inhibitor of CYP2C8. nih.govmdpi.com | Inactivation of CYP2C8 by CAG has been demonstrated in vitro. mdpi.com |
| Chemical Instability | CAG can undergo hydrolysis and acyl migration to form isomers. currentseparations.com | Isomerization of acyl glucuronides is a known phenomenon. currentseparations.com |
| Precursor to Carboxylic Acid | CAG can be hydrolyzed back to clopidogrel carboxylic acid. nih.gov | In mice, orally administered CAG is converted to the carboxylic acid metabolite. nih.gov |
Application of Artificial Intelligence and Machine Learning in Predicting Metabolic Fate
The complex interplay of genetic and non-genetic factors influencing clopidogrel metabolism makes predicting its metabolic fate in an individual a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this complexity and have the potential to revolutionize our understanding of this compound (CAG) formation and its consequences. nih.govnih.gov
ML algorithms can be trained on large datasets that include patient characteristics, genetic information, co-medications, and metabolic profiles to identify complex patterns and predict metabolic outcomes. nih.gov For instance, ML models could be developed to predict an individual's rate of CAG formation based on their UGT genotype and other relevant clinical data.
One of the key applications of AI and ML in this field is the development of predictive models for clopidogrel resistance. nih.govnih.gov By integrating data from various sources, including pharmacogenomics and metabolomics, these models can identify patients who are likely to be poor responders to clopidogrel. This information can then be used to guide personalized treatment strategies.
In silico approaches, such as physiologically based pharmacokinetic (PBPK) modeling, can also be enhanced by incorporating ML algorithms. mdpi.comresearchgate.net These models simulate the absorption, distribution, metabolism, and excretion of a drug in the body and can be used to predict the pharmacokinetic profiles of clopidogrel and its metabolites, including CAG. mdpi.com By integrating in vitro data with in silico models, researchers can gain a better understanding of how different factors influence CAG formation and clearance. mdpi.comresearchgate.net
The application of AI and ML in clopidogrel metabolic research is still in its early stages, but it holds immense promise for the future. Potential future directions include:
Developing more accurate and robust ML models for predicting clopidogrel resistance and adverse events.
Using AI to identify novel biomarkers that are predictive of clopidogrel's metabolic fate.
Integrating AI-driven predictive models into clinical decision support systems to aid in personalized drug selection and dosing.
Employing ML to analyze large-scale multi-omics data to uncover new insights into the complex network of clopidogrel metabolism.
| AI/ML Application | Description | Potential Impact on CAG Research |
| Predictive Modeling | Using ML algorithms to predict metabolic outcomes based on patient data. nih.gov | Predicting the rate of CAG formation and identifying individuals at risk of altered metabolism. |
| In Silico Simulation | Employing PBPK models to simulate the pharmacokinetics of clopidogrel and its metabolites. mdpi.comresearchgate.net | Gaining a mechanistic understanding of the factors influencing CAG disposition. |
| Biomarker Discovery | Utilizing AI to identify novel biomarkers from complex datasets. nih.gov | Discovering new molecular indicators of clopidogrel metabolism and response. |
| Personalized Medicine | Integrating predictive models into clinical practice to guide treatment decisions. nih.gov | Facilitating the selection of appropriate antiplatelet therapy based on an individual's predicted metabolic profile. |
Q & A
Q. What in vitro models are recommended for initial assessment of its metabolic stability and enzyme interactions?
- Methodological Answer : Supersomes (recombinant CYP isoforms) and Bactosomes (membrane-embedded CYP enzymes) are widely used. For CYP2C8 inhibition studies, Supersomes may underestimate time-dependent inactivation (TDI) compared to human liver microsomes (HLMs). Parallel experiments with both systems are advised to avoid false negatives .
Advanced Research Questions
Q. How do enzyme sources (e.g., Bactosomes vs. Supersomes) affect the detection of CYP2C8 inactivation by this compound?
- Methodological Answer : Supersomes lack auxiliary proteins like cytochrome b5, reducing sensitivity to TDI. Bactosomes or HLMs better replicate in vivo conditions. Experimental designs should include pre-incubation steps with NADPH and use paclitaxel 6α-hydroxylation as a CYP2C8-specific activity marker. Linear regression analysis of inactivation rates (e.g., , ) is essential for quantitative comparisons .
Q. What methodological approaches are used to quantify protein adducts formed by reactive acyl glucuronides?
- Methodological Answer : SDS-PAGE followed by Western blotting with anti-acyl glucuronide antibodies detects stable adducts. ELISA quantifies adduct-specific immune responses, while LC-MS/MS identifies covalent binding sites on albumin or cellular proteins. Sample preparation must minimize ex vivo adduct formation using protease inhibitors and rapid processing .
Q. How can in vitro CYP2C8 inactivation data be integrated into PBPK models for drug-drug interaction (DDI) predictions?
- Methodological Answer : A "top-down" approach incorporates hepatocyte uptake kinetics, , and values into Simcyp® or GastroPlus®. When UGT2B7 kinetic data are unavailable, clinical pharmacokinetic data for Clopidogrel and its glucuronide are used to estimate clearance. The model should account for OATP1B1 inhibition (IC50 = 10.9 µmol/L) to predict interactions with CYP2C8/OATP1B1 dual substrates like cerivastatin .
Q. How can contradictory data on CYP2C8 inhibition from different experimental setups be resolved?
- Methodological Answer : Discrepancies arise from variations in enzyme sources, incubation conditions, or substrate selection. Meta-analysis using a standardized protocol (e.g., ISO guidelines) with controls for non-specific binding and enzyme activity normalization is recommended. Statistical tools like Bayesian hierarchical models can reconcile inter-study variability .
Q. What strategies differentiate direct CYP2C8 inhibition from metabolite-mediated effects in vitro?
- Methodological Answer : Co-incubation with glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) prevents this compound hydrolysis, isolating its direct effects. Parallel experiments with Clopidogrel alone (lacking glucuronidation) clarify metabolite-specific contributions. Kinetic dialysis assays measure free fraction adjustments for highly protein-bound metabolites .
Q. What stability considerations are critical for handling biological samples containing acyl glucuronides?
- Methodological Answer : Immediate acidification (pH 4–5) post-collection minimizes hydrolysis. Storage at -80°C in amber vials prevents light-induced degradation. Analytical methods (e.g., UPLC-MS/MS) should include stability-indicating assays, such as monitoring isomerization via chromatographic separation of β-1-O-acyl and migrated isomers .
Q. How is the contribution of OATP1B1 inhibition to DDIs assessed for this metabolite?
- Methodological Answer : Dual-transfected HEK293 cells (CYP2C8 + OATP1B1) are used to quantify intracellular cerivastatin accumulation. Inhibition constants () for this compound are derived from uptake assays with/without rifampicin (OATP1B1 inhibitor). PBPK models incorporate these values to simulate DDI risks for statins or repaglinide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
